3-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
Description
3-[4-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide is a heterocyclic compound featuring a 1,2-benzothiazole 1,1-dioxide core substituted at position 3 with a piperazine moiety. The piperazine ring is further functionalized at position 4 with a 2-cyclopropyl-6-ethylpyrimidin-4-yl group.
Properties
IUPAC Name |
3-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-2-15-13-18(22-19(21-15)14-7-8-14)24-9-11-25(12-10-24)20-16-5-3-4-6-17(16)28(26,27)23-20/h3-6,13-14H,2,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPBBWOUTJNXMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide typically involves a multi-step process. The general synthetic route includes the following steps:
Formation of the benzothiazole core: This can be achieved by cyclization of 2-aminobenzenethiol with a suitable carboxylic acid derivative.
Introduction of the piperazine moiety: The benzothiazole core is then reacted with piperazine under appropriate conditions to form the piperazinyl-benzothiazole intermediate.
Attachment of the pyrimidine ring: The final step involves the reaction of the piperazinyl-benzothiazole intermediate with a pyrimidine derivative, such as 2-cyclopropyl-6-ethylpyrimidine, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups on the benzothiazole or pyrimidine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the aromatic rings or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an antipsychotic or antidepressant agent.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide involves its interaction with specific molecular targets and pathways. This compound may act as an antagonist or agonist at various receptors, such as dopamine or serotonin receptors, influencing neurotransmitter activity and resulting in its potential therapeutic effects.
Comparison with Similar Compounds
Structural Analogues with Benzothiazole 1,1-Dioxide Core
Compounds sharing the benzothiazole 1,1-dioxide core demonstrate diverse biological activities depending on their substituents:
Key Observations :
- The azepane-substituted benzothiazole 1,1-dioxide () exhibits potent H+/K+-ATPase inhibition, surpassing omeprazole (-8.0 kcal/mol) in binding affinity .
- Caryophyllene oxide () lacks the benzothiazole core but shares antidiabetic activity, suggesting that the target’s pyrimidine-ethyl group could influence metabolic pathways similarly .
Piperazine-Containing Derivatives
Piperazine-linked compounds often exhibit enhanced bioavailability and receptor affinity. highlights 1,2,3-triazole-piperazin-benzo[b][1,4]thiazine 1,1-dioxides (e.g., compounds 6a–6j) with notable antibacterial activity:
Key Observations :
- The triazole-piperazine-thiazine dioxide series (6a–6j) shows antibacterial efficacy, likely due to membrane disruption or enzyme inhibition . The target compound’s pyrimidine substituents (cyclopropyl, ethyl) may reduce hemolytic toxicity compared to alkyl chains in 6a–6j.
- Piperazine’s nitrogen atoms facilitate hydrogen bonding, critical for target engagement. The pyrimidine ring in the target compound could further modulate π-π stacking interactions with bacterial enzymes.
Pyrimidine-Substituted Analogues
Pyrimidine derivatives are widely explored for their kinase inhibition and antimicrobial properties. details pyrazolo[3,4-d]pyrimidines and pyrazolo-triazolo-pyrimidines , emphasizing isomerization-dependent activity:
Key Observations :
- The 2-cyclopropyl-6-ethylpyrimidin-4-yl group in the target compound may enhance metabolic stability compared to simpler pyrimidines (e.g., ’s derivatives). Cyclopropyl groups are known to resist oxidative degradation.
- Ethyl and cyclopropyl substituents could optimize steric bulk, improving selectivity for ATP-binding pockets (e.g., H+/K+-ATPase or bacterial topoisomerases) .
Biological Activity
3-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide (commonly referred to as the compound) is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a unique structure that includes a benzothiazole ring, a piperazine moiety, and a pyrimidine derivative, which contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 395.49 g/mol. The presence of the cyclopropyl and ethyl groups in the pyrimidine structure enhances its ability to interact with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N5O2S |
| Molecular Weight | 395.49 g/mol |
| IUPAC Name | 3-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide |
The biological activity of the compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The structural components allow it to modulate various signaling pathways within cells, potentially influencing processes such as cell proliferation and apoptosis.
Antimicrobial Properties
Research indicates that compounds similar to benzothiazoles often exhibit antimicrobial activity. The compound has been investigated for its effectiveness against various bacterial strains, including Mycobacterium tuberculosis, showing promising results in preliminary studies .
Cytotoxicity and Antiproliferative Effects
Studies have demonstrated that derivatives of benzothiazole can exhibit significant cytotoxicity against cancer cell lines. For instance, compounds within this class have been noted to inhibit the growth of leukemia cell lines and other solid tumors . The cytotoxicity levels were quantified with CC(50) values ranging from 4 to 9 µM against human CD4(+) lymphocytes, indicating a strong potential for further development as an anticancer agent.
Case Studies
A notable case study involved the synthesis and evaluation of related benzothiazole compounds for their activity against drug-resistant strains of bacteria and cancer cells. In vitro tests revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
